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9-Oxabicyclo[4.2.1]nonan-2-one

Cat. No.: B11954814
M. Wt: 140.18 g/mol
InChI Key: ICGPXFYZBUHKGI-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Ketones in Synthetic Methodologies and Mechanistic Studies

Bridged bicyclic ketones are fundamental scaffolds in the synthesis of complex organic molecules, including numerous natural products and pharmacologically active compounds. Their rigid frameworks allow for precise control over stereochemistry, making them ideal starting materials and intermediates. The inherent ring strain in these systems can be harnessed to drive specific chemical transformations, often leading to the formation of intricate molecular architectures that would be challenging to assemble through other means.

The study of bridged bicyclic ketones provides deep insights into reaction mechanisms. For instance, the generation and subsequent reactions of enolates at the bridgehead position of these ketones have been a subject of extensive research, challenging the long-held Bredt's rule which posited that double bonds at a bridgehead are highly unstable. nottingham.ac.uk The investigation of these high-energy intermediates offers a window into the fundamental principles of chemical reactivity and bonding. nottingham.ac.uk Furthermore, the constrained nature of these molecules allows for the detailed study of through-space and through-bond electronic interactions, which are crucial for understanding and predicting chemical behavior.

Overview of Research Directions for 9-Oxabicyclo[4.2.1]nonan-2-one and Related Oxabicyclic Systems

Research involving this compound and its related oxabicyclic analogs is multifaceted, spanning from the development of novel synthetic methods to their application as building blocks for more complex targets.

Synthetic Strategies and Transformations:

A primary research focus is the development of efficient and stereoselective syntheses of the 9-oxabicyclo[4.2.1]nonane skeleton. A common approach involves the transannular cyclization of cyclooctadiene derivatives. researchgate.net For example, treatment of cycloocta-1,5-diene (B8815838) with peracids can lead to the formation of the 9-oxabicyclo[4.2.1]nonane framework. researchgate.net Another method involves the mercury(II)-salt-mediated cyclization of 4-cycloocten-1-ol, where the regiochemical outcome can be controlled by the reaction conditions to favor the [4.2.1] system over the isomeric [3.3.1] system. beilstein-journals.org

Once formed, the this compound core can undergo a variety of chemical transformations. The ketone functionality is a handle for nucleophilic additions and reductions. smolecule.com The strained ether bridge can be cleaved under specific conditions, providing access to highly functionalized monocyclic systems. acs.org This ring-opening strategy is a powerful tool in organic synthesis, allowing for the creation of complex acyclic and cyclic structures from a readily accessible bicyclic precursor. researchgate.net

Mechanistic Investigations:

The unique geometry of this compound makes it an excellent model system for studying reaction mechanisms. The fixed spatial relationship between the carbonyl group and other parts of the molecule allows for detailed analysis of stereoelectronic effects. For instance, studying the relative rates of enolate formation at different positions can provide valuable data on the kinetic and thermodynamic acidity of protons in strained systems.

Applications in Target-Oriented Synthesis:

The 9-oxabicyclo[4.2.1]nonane skeleton is a key structural motif in several natural products. Therefore, synthetic routes to this compound and its derivatives are of significant interest for the total synthesis of these complex molecules. The ability to control the stereochemistry of multiple stereocenters in a single step during the formation of the bicyclic system is a major advantage of this approach.

Below is a table summarizing key research findings related to the synthesis and reactivity of this compound and related systems.

Research AreaKey Findings
Synthesis Transannular O-heterocyclization of cycloocta-1,5-diene with peracids. researchgate.net
Regioselective oxymercuration-demercuration of 4-cycloocten-1-ol. beilstein-journals.org
Reactivity The carbonyl group is susceptible to nucleophilic attack and reduction. smolecule.com
The oxabicyclic ring can be opened to generate functionalized monocyclic compounds. acs.org
Mechanistic Studies Serves as a model for studying bridgehead enolate formation and reactivity. nottingham.ac.uk
Allows for the investigation of stereoelectronic effects in constrained systems.

Further research into the chemistry of this compound is expected to uncover new synthetic methodologies and provide deeper insights into the fundamental principles of organic chemistry. The development of catalytic and enantioselective methods for its synthesis and transformation remains a key objective in the field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B11954814 9-Oxabicyclo[4.2.1]nonan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

9-oxabicyclo[4.2.1]nonan-2-one

InChI

InChI=1S/C8H12O2/c9-7-3-1-2-6-4-5-8(7)10-6/h6,8H,1-5H2

InChI Key

ICGPXFYZBUHKGI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(O2)C(=O)C1

Origin of Product

United States

Synthetic Methodologies for 9 Oxabicyclo 4.2.1 Nonan 2 One and Its Analogues

Strategies for Carbon-Oxygen and Carbon-Carbon Bond Formation in Bridged Systems

The synthesis of oxabicyclic systems, including the 9-oxabicyclo[4.2.1]nonan-2-one core, relies on strategic bond formations that define the bridged architecture. These methodologies often involve intramolecular reactions on carefully designed acyclic or monocyclic precursors.

Intramolecular Cyclization Reactions

Intramolecular cyclization stands as a primary and powerful approach for constructing oxabicyclic frameworks. By tethering a nucleophilic oxygen atom and a reactive electrophilic carbon center within the same molecule, chemists can induce ring closure to form the desired bridged structure. The regiochemical and stereochemical outcomes of these reactions are often highly dependent on the nature of the starting material, the choice of reagents, and the reaction conditions.

The Prins cyclization and its variants represent a valuable tool for the synthesis of oxygen-containing heterocycles. While direct application to this compound is less commonly documented, the synthesis of related oxabicyclo[3.3.1]nonane derivatives showcases the potential of this methodology. nih.gov This reaction typically involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound. For instance, Lewis acid-mediated cyclizations of aromatic ketones can lead to benzo-annelated oxabicyclo[3.3.1]nonane derivatives through a domino sequence of Prins cyclization followed by an intramolecular Friedel-Crafts alkylation. nih.gov The reaction pathways can be influenced by temperature to selectively yield either conventional tetrahydropyran (B127337) products or the more complex oxabicyclo[3.3.1]nonane derivatives. nih.gov

Table 1: Prins-Type Cyclization for Oxabicyclic Analogue Synthesis

Starting Materials Catalyst/Reagent Product Type Reference

Radical cyclizations offer an alternative pathway for the construction of oxabicyclic rings. One documented instance involves the cyclization of a peroxy radical generated from a hydroperoxide precursor. This radical can undergo cyclization and subsequent reaction with oxygen to form a bicyclic peroxide, which can then be converted to the corresponding ketone, such as a bicyclo[5.2.1]peroxide derivative. ucl.ac.uk

Electrophilic heterocyclization is a widely employed and effective strategy for synthesizing oxabicyclic compounds. This method involves the reaction of a molecule containing a nucleophile (typically a hydroxyl group) and a double bond with an electrophile. The reaction of (Z, Z)-1,5-cyclooctadiene with N-bromosuccinimide (NBS) and water, for example, leads to the formation of both endo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane and endo,endo-2,6-dibromo-9-oxabicyclo[3.3.1]nonane through transannular participation of a hydroxyl group intermediate. researchgate.netresearchgate.net

Similarly, halofluorination reactions of 9-oxabicyclo[6.1.0]non-4-ene using N-halosuccinimides and a fluoride (B91410) source yield endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane as a minor product alongside the major [3.3.1] isomer. researchgate.net The ratio of these isomers is highly dependent on the specific electrophile and the solvent used in the reaction. researchgate.net Furthermore, iodine-catalyzed cyclization of homoallylic alcohols can produce tetrahydrofuran (B95107) derivatives, demonstrating the utility of iodine-based electrophiles in forming C-O bonds for heterocyclic systems. acs.org

Mercury(II) salts are particularly effective reagents for mediating the cyclization of unsaturated alcohols to form complex heterocyclic structures. researchgate.netbeilstein-journals.org The oxymercuration of 4-cycloocten-1-ol using mercury(II) acetate (B1210297), Hg(OAc)₂, is a classic method that can yield both 9-oxabicyclo[4.2.1]nonane and 9-oxabicyclo[3.3.1]nonane. beilstein-journals.orgresearchgate.net The regioselectivity of this reaction is highly tunable. The synthesis of the 9-oxabicyclo[4.2.1]nonane isomer is favored in the presence of sodium borohydride (B1222165) (NaBH₄) and sodium acetate (NaOAc). beilstein-journals.org In contrast, the absence of NaOAc leads to the exclusive formation of the 9-oxabicyclo[3.3.1]nonane isomer. beilstein-journals.org This method highlights the power of reagent control in directing the outcome of intramolecular cyclizations.

Table 2: Influence of Reaction Conditions on Mercury(II)-Mediated Cyclization of 4-cycloocten-1-ol

Reagents Major Product Isomer Reference
Hg(OAc)₂, NaBH₄, NaOAc 9-Oxabicyclo[4.2.1]nonane beilstein-journals.org
Electrophilic Heterocyclization Reactions to Form Oxabicyclic Frameworks

Ring-Opening and Rearrangement-Based Syntheses of Oxabicyclic Compounds

In addition to building the bicyclic system from acyclic precursors, strategies involving the rearrangement or ring-opening of existing cyclic structures are also employed. One such approach involves the base-induced cyclization of epoxy precursors. For example, treating 7,8-epoxybicyclo[4.2.1]non-2-ene-9-one with potassium tert-butoxide can induce a ring-opening and subsequent reorganization to form the related compound 7-oxabicyclo[4.2.1]nona-2,4-dien-8-one.

Another advanced strategy is the ring-opening metathesis/oxy-Cope rearrangement. This sequence provides a stereocontrolled route to various medium ring-containing bicyclic systems. nih.gov Ring-rearrangement metathesis (RRM), which combines ring-opening and ring-closing metathesis in one pot, is a powerful, atom-economical method for creating complex frameworks that are otherwise difficult to assemble. researchgate.net These metathesis-based methods are particularly useful for transforming readily available oxanorbornene derivatives into more complex structures. researchgate.net

Multicomponent Reaction Strategies for Oxygen-Bridged Systems

Multicomponent reactions (MCRs) offer an efficient pathway to assemble complex molecular architectures like oxygen-bridged systems in a single step from three or more starting materials. mdpi.comnih.gov These reactions are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate structural diversity. mdpi.comnih.gov For the synthesis of oxygen-bridged spirooxindoles, a microwave-promoted MCR of isatins, α-amino acids, and 1,4-dihydro-1,4-epoxynaphthalene has been developed. mdpi.comresearchgate.net This method provides the desired products in good to excellent yields within a short reaction time of 15 minutes. researchgate.net The reaction is compatible with various primary amino acids, highlighting its versatility. mdpi.comresearchgate.net

Another example involves the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives through an organocatalytic domino Michael-hemiacetalization-Michael reaction. researchgate.net This sequence utilizes (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids. researchgate.net This strategy leads to the formation of products with four contiguous stereogenic centers in good yields and with high diastereo- and enantioselectivities. researchgate.net

MCR Strategy Reactants Catalyst/Conditions Product Key Features
Microwave-promoted 1,3-dipolar cycloadditionIsatins, α-amino acids, 1,4-dihydro-1,4-epoxynaphthaleneMicrowave, 70°C, 15 minOxygen-bridged spirooxindolesFast, efficient, compatible with various primary amino acids. mdpi.comresearchgate.net
Domino Michael-hemiacetalization-Michael reaction(E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enalsModularly designed organocatalysts (MDOs)Functionalized 3-oxabicyclo[3.3.1]nonan-2-onesHigh stereoselectivity, formation of four contiguous stereocenters. researchgate.net

Enantioselective and Diastereoselective Synthesis of Bridged Bicyclic Ketones and Related Oxabicyclic Structures

The controlled synthesis of specific stereoisomers of bridged bicyclic ketones is crucial for their application in areas such as natural product synthesis and drug discovery. Various asymmetric strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Catalytic Asymmetric Michael Addition Pathways for Bridged Ketones

Catalytic asymmetric Michael addition is a powerful tool for the enantioselective synthesis of bridged bicyclic ketones. capes.gov.brnih.gov This methodology often involves the conjugate addition of a nucleophile to a cyclic α,β-unsaturated ketone, catalyzed by a chiral catalyst. The resulting adduct can then be further transformed into the desired bridged ring structure. capes.gov.brnih.gov

An efficient method has been developed for the conjugate addition of ketene (B1206846) acetals to cyclic α,β-enones, leading to chiral adducts that serve as precursors to bridged-ring structures. capes.gov.brnih.gov For instance, the reaction of 2-cycloheptenone with a silyl (B83357) ketene acetal (B89532) in the presence of a chiral oxazaborolidine catalyst can produce the Michael adduct with high yield and enantioselectivity (99% yield, 99% ee). acs.org This adduct can then be converted into a bicyclo[4.2.0]octanone system through a series of subsequent reactions. acs.org

Reactants Catalyst System Product Yield Enantiomeric Excess (ee)
2-Cycloheptenone, Silyl ketene acetalChiral oxazaborolidine (S-5), Ph₃PO, DIPPMichael Adduct99%99%
2,6-Dimethylbenzoquinone, Silyl ketene acetalChiral oxazaborolidine (S-5), Ph₃PO, DIPPMichael Adduct87%90%
Acyclic α,β-enones, Silyl tert-butylthio ketene acetalChiral oxazaborolidine (S-5), Ph₃PO, DIPPMichael Adducts94-99%84-90%

Organocatalytic Approaches in Oxabicyclic Ketone Synthesis

Organocatalysis has emerged as a key strategy for the asymmetric synthesis of oxabicyclic ketones, providing an alternative to metal-based catalysts. mdpi.commdpi.com Chiral amines, amino acids, and cinchona alkaloids are commonly employed organocatalysts. mdpi.combeilstein-journals.org

One approach involves the use of modularly designed organocatalysts (MDOs), which self-assemble from cinchona alkaloid derivatives and amino acids. researchgate.net These catalysts have been successfully used in a domino Michael-hemiacetalization-Michael reaction to produce functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent diastereoselectivities ( >99:1 dr) and high enantioselectivities (up to 96% ee). researchgate.net

Another strategy is the enantioselective epoxidation of α,β-unsaturated cyclic ketones using a chiral primary amine salt as the organocatalyst, which can lead to the formation of oxabicyclo[n.1.0] compounds with high enantiomeric excess (92-99% ee). mdpi.com

Chemoenzymatic Synthesis via Lipase-Catalyzed Transformations

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. Lipases are particularly versatile biocatalysts for the synthesis of chiral compounds due to their ability to catalyze enantioselective acylations in organic media. researchgate.netmdpi.com

The synthesis of enantiopure 9-oxabicyclononanediol derivatives has been achieved through lipase-catalyzed transformations. researchgate.net This involves the resolution of a mixture of meso- and racemic diols. Lipases can also be used in dynamic kinetic resolution processes. For example, ketones can be transformed into chiral acetates in a one-pot process using a lipase (B570770) and an achiral ruthenium complex under a hydrogen atmosphere. organic-chemistry.org This method has been applied to various ketones, yielding chiral acetates with high optical purities. organic-chemistry.org

Substrate Enzyme/Catalyst Reaction Type Product Key Outcome
Mixture of meso- and racemic 9-oxabicyclononanediolsLipaseKinetic ResolutionEnantiopure diolsSuccessful separation of stereoisomers. researchgate.net
KetonesLipase and Ru-complexDynamic Kinetic ResolutionChiral acetatesOne-pot conversion with high enantioselectivity. organic-chemistry.org
Racemic alcoholsLipase from Pseudomonas cepaciaEnantioselective acylationChiral esters and remaining alcoholsExcellent >99% ee for both products. unipd.it

Asymmetric Induction Phenomena in Bicyclic Ketone Formations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a fundamental concept in the stereoselective synthesis of bicyclic ketones.

In the formation of bicyclic ketones, the existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions. msu.edu For instance, the Ti(II) alkoxide-mediated tandem cyclization of open-chain substrates bearing a chiral auxiliary, such as an 8-phenylmenthyl ester, allows for the synthesis of optically active bicyclic ketones with high enantiopurity (up to 94% ee). acs.orgacs.org The chiral auxiliary effectively blocks one face of the molecule, directing the cyclization to occur from the less hindered side. acs.org

Copper-Catalyzed Enantioselective Bis(cyclization) Protocols

Copper-catalyzed reactions have proven effective for the enantioselective synthesis of bridged bicyclic systems. nih.govmdpi.com These methods often involve the cyclization of unsaturated precursors.

A notable example is the copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from acyclic 1,1-disubstituted alkene diols. nih.gov This reaction combines asymmetric catalysis with a distal radical migration. The choice of copper catalyst and reaction conditions can influence the product distribution and enantioselectivity. For instance, using Cu(NTf₂)₂ as the catalyst can yield the desired ketal with modest yield but good enantiomeric excess (70% ee). nih.gov Substrates with electron-withdrawing groups tend to give better yields (52-73%) and higher enantioselectivities (88-97% ee). nih.gov

Furthermore, copper-catalyzed intramolecular borylative cyclization of conjugate alkenes followed by cyclization with ketones has been used to construct boron-containing bicyclic scaffolds. mdpi.com This approach can be performed diastereoselectively or enantioselectively depending on the choice of ligand. mdpi.com

Application of Chiral Auxiliaries in the Asymmetric Synthesis of Oxabicyclic Compounds

The asymmetric synthesis of complex molecules, including oxabicyclic compounds, often relies on the use of chiral auxiliaries to control stereochemical outcomes. wikipedia.org A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired orientation. wikipedia.orgdu.ac.in This strategy is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. wikipedia.orgnih.gov The general principle involves attaching an achiral substrate to a chiral auxiliary, performing a diastereoselective reaction, and then cleaving the auxiliary, which can ideally be recovered and reused. wikipedia.orgdu.ac.in

In the context of oxabicyclic compounds, chiral auxiliaries have been instrumental in achieving high levels of stereocontrol, particularly in cycloaddition and alkylation reactions. researchgate.net While direct application to this compound is a specialized area of research, the principles are well-demonstrated in the synthesis of related oxabicyclic frameworks. For instance, the synthesis of the closely related (-)-(1S,4S)-7-oxabicyclo[2.2.1]-hept-5-en-2-one has been achieved using chiral auxiliaries derived from tartaric acid. colab.ws In this approach, new chiral auxiliaries, such as (1R,5S,7R)- and (1S,5R,7S)-3-alkyl-2-oxo-3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylates, were synthesized and used to generate optically pure ketene equivalents. colab.ws Their subsequent Diels-Alder reaction with furan (B31954) produced the desired oxabicyclic adducts with high optical purity. colab.ws

The effectiveness of a chiral auxiliary is determined by its ability to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over another. researchgate.net Common auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.gov

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Precursor/Type Typical Applications
Evans' Oxazolidinones Amino acids (e.g., valine) Aldol reactions, Alkylations, Acylations
Camphorsultam (Oppolzer's Sultam) Camphor (a terpene) Diels-Alder reactions, Alkylations, Conjugate additions
Pseudoephedrine Natural alkaloid Alkylation of α-substituted carboxylic acids
8-phenylmenthol (Corey's Auxiliary) Pulegone (a terpene) Diels-Alder reactions, Ene reactions
(SAMP)/(RAMP) Hydrazines Amino acids (e.g., proline) α-Alkylation of ketones and aldehydes

The selection of the auxiliary and reaction conditions is critical. For example, in the alkylation of enolates derived from esters of camphor-based auxiliaries, the choice of solvent can influence whether the E- or Z-enolate is formed, thereby leading to the selective synthesis of either diastereomeric product from the same starting material. researchgate.net After the key bond-forming step, the auxiliary is removed, often by hydrolysis or reduction, to yield the enantiomerically enriched product. du.ac.in

Principles of Green Chemistry in the Preparation of Oxabicyclic Ketones

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. rsc.org The synthesis of oxabicyclic ketones, including this compound and its analogues, is an area where these principles have been successfully applied.

A key reaction for the synthesis of such ketones is the Baeyer-Villiger oxidation of a corresponding bicyclic ketone precursor. Traditionally, this oxidation has been performed with peracids like meta-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of difficult-to-remove acidic byproducts. Green alternatives focus on cleaner oxidants and catalytic systems.

One significant advancement is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. researchgate.net For instance, the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives has been achieved through the catalytic reaction of cycloocta-1,5-diene (B8815838) with aqueous H₂O₂ using tungstic acid as a recoverable catalyst. researchgate.net This method represents an economically and environmentally favorable process. researchgate.net

Another prominent green oxidant is Oxone (potassium peroxymonosulfate). unimi.it The Baeyer-Villiger oxidation of various cyclic ketones to their corresponding lactones (which are isomers or precursors to hydroxy ketones) has been demonstrated effectively using Oxone in water, often buffered to a neutral pH. unimi.it This approach avoids the use of hazardous organic solvents and corrosive peracids. unimi.it The reaction conditions are simple, and the workup is significantly streamlined. unimi.it

The use of water as a reaction solvent is another central tenet of green chemistry. rsc.org It is non-toxic, non-flammable, and inexpensive. Researchers have developed domino reactions in aqueous media to construct complex oxabicyclic systems. For example, a glycine-catalyzed domino synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane derivatives in water has been reported, affording products in excellent yields with simple, solvent-free purification. rsc.org Such strategies highlight the potential for developing environmentally benign pathways to related oxabicyclic ketones.

Ultrasound irradiation is another green technique that can accelerate reactions, reduce reaction times, and improve yields under mild conditions, often minimizing the need for harsh reagents or high temperatures.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Oxabicyclic Ketones

Feature Traditional Method (e.g., m-CPBA) Green Method (e.g., H₂O₂/Catalyst or Oxone)
Oxidant Stoichiometric peracids (e.g., m-CPBA) Catalytic systems with H₂O₂ or stoichiometric Oxone
Byproducts Chlorobenzoic acid, other organic acids Water (from H₂O₂) or inorganic salts (from Oxone)
Solvent Halogenated organic solvents (e.g., CH₂Cl₂) Water, or reduced solvent volume
Safety Potentially explosive peracids, hazardous solvents Safer oxidants, non-flammable solvents
Workup Requires extensive washing/purification Simpler, often involving extraction or direct isolation
Catalyst Often not applicable Recyclable catalysts (e.g., tungstic acid) can be used

By prioritizing benign reagents, alternative energy sources, and waste reduction, the synthesis of this compound and its analogues can be aligned with the goals of sustainable chemical manufacturing.

Reaction Mechanisms and Mechanistic Investigations of 9 Oxabicyclo 4.2.1 Nonan 2 One Chemistry

Mechanistic Pathways of Rearrangement Reactions

Rearrangement reactions provide powerful tools for modifying molecular frameworks, and the 9-oxabicyclo[4.2.1]nonan-2-one system is susceptible to several such transformations under various conditions.

Base-Promoted Rearrangements in Oxabicyclic Systems

Base-promoted rearrangements in bicyclic ketones, particularly α-halo ketones, often proceed via the well-established Favorskii rearrangement. This reaction typically results in a ring contraction to yield carboxylic acid derivatives. researchgate.netwikipedia.org For a cyclic α-halo ketone, the mechanism is believed to initiate with the formation of an enolate at the α'-position (the carbon on the other side of the carbonyl from the halogen). researchgate.net This enolate then undergoes intramolecular nucleophilic attack to displace the halide, forming a strained cyclopropanone (B1606653) intermediate. Subsequent attack by a nucleophilic base (such as a hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring. This ring-opening is regioselective, typically cleaving to form the more stable carbanion, which is then protonated to give the final ring-contracted product. researchgate.net

In the context of an α-halo derivative of this compound, this pathway would be expected to produce a derivative of oxabicyclo[3.2.1]octane-carboxylic acid. The use of an alkoxide base like sodium ethoxide would yield the corresponding ester. researchgate.net

A related base-catalyzed rearrangement has been observed in the analogous bicyclo[3.3.1]nonane system. Substituted 1-chloro-9-hydroxybicyclo[3.3.1]nonanes undergo a stereospecific rearrangement to yield substituted cis-bicyclo[3.3.0]octane-1-carbonyl derivatives in high yield. researchgate.net This transformation highlights how base-promoted reactions can induce significant skeletal changes in these bridged systems.

Intramolecular and Sequential Rearrangement Mechanisms

Intramolecular rearrangements within the oxabicyclic framework can be initiated by various means, including metal catalysis and thermal conditions. These reactions often proceed as a cascade or domino sequence, leading to complex molecular architectures.

A notable example is the rhodium-catalyzed rearrangement of bicyclic α-diazo-β-hydroxyketones to synthesize bridged bicyclo[m.n.1]alkanones, including the bicyclo[4.2.1]nonanone skeleton. acs.org This sequential process involves the decomposition of the diazo compound by the rhodium catalyst, followed by a selective 1,2-alkyl migration. acs.org The competition between different potential migration pathways can be controlled to favor the formation of the desired bicyclic system. For instance, treatment of a fused bicyclic α-diazo-β-hydroxyketone with a rhodium catalyst like Rh₂(OAc)₄ can lead specifically to a bicyclo[4.2.1]nonanone derivative in good yield, demonstrating a predictable and controlled sequential rearrangement. acs.org

The table below summarizes the results of a rhodium-catalyzed rearrangement leading to various bicyclo[4.2.1]nonanones.

EntrySubstrateCatalystProductYield (%)
1Bicyclic α-diazo-β-hydroxyketone (fused 5,6-ring)Rh₂(OAc)₄Bicyclo[4.2.1]nonanone 2b73
2Bicyclic α-diazo-β-hydroxyketone (fused 6,6-ring)Rh₂(OAc)₄Bicyclo[4.2.1]nonanone 2f70
3Bicyclic α-diazo-β-hydroxyketone (fused 6,7-ring)Rh₂(esp)₂Bicyclo[4.2.1]nonanone 2j81
Data sourced from a study on rearrangements of α-diazo-β-hydroxyketones. acs.org

Skeletal rearrangements under strongly basic conditions have also been studied in related bicyclic systems. For example, 3,3-dimethylbicyclo[3.2.2]nonan-2-one slowly rearranges to the more stable 3,3-dimethylbicyclo[3.3.1]nonan-2-one when heated under basic conditions (t-BuO⁻/t-BuOH), proceeding through a β-enolate intermediate. researchgate.net These studies illustrate the potential for intramolecular rearrangements to occur within constrained bicyclic frameworks.

Photochemical Rearrangement Pathways of Bicyclic Ketones

The photochemistry of cyclic ketones is dominated by the Norrish Type I and Type II reactions. wikipedia.org The Norrish Type I reaction involves the photochemical cleavage (homolysis) of one of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage) upon excitation. wikipedia.orgacs.org This process generates an acyl-alkyl diradical intermediate. acs.org

For a cyclic ketone like this compound, the Norrish Type I cleavage would occur from the excited triplet state and break either the C1-C2 or C2-C3 bond to form a diradical. acs.org This diradical can then undergo several secondary reactions:

Decarbonylation: Loss of a carbon monoxide molecule to form a new hydrocarbon diradical, which can then form an unsaturated cyclic ether or cyclize to a different bicyclic ether. wikipedia.org

Intramolecular Hydrogen Abstraction: Transfer of a hydrogen atom within the diradical can lead to the formation of an unsaturated aldehyde or a ketene (B1206846). wikipedia.org

Recombination: The diradical can re-form the starting ketone, potentially leading to epimerization at the α-carbon. wikipedia.org

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org Subsequent fragmentation (β-scission) or cyclization (Norrish-Yang reaction) can occur. The rigid structure of this compound would dictate the feasibility and outcome of such pathways based on the proximity of available γ-hydrogens to the carbonyl oxygen.

Cycloaddition Reactions Involving Oxabicyclic Scaffolds

The introduction of unsaturation into the 9-oxabicyclo[4.2.1]nonane skeleton opens up the possibility of cycloaddition reactions, providing a powerful method for constructing more complex polycyclic systems.

1,3-Dipolar Cycloaddition Reactions and Their Mechanisms

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a reaction between a 1,3-dipole (a molecule with a three-atom π-system containing 4 π-electrons) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org The reaction is generally believed to be a concerted, pericyclic process that proceeds through a six-electron transition state. wikipedia.org

An unsaturated derivative, such as 9-oxabicyclo[4.2.1]non-7-en-2-one, can serve as a dipolarophile. Its strained double bond would be expected to react with a variety of 1,3-dipoles, such as:

Nitrile Oxides (R-C≡N⁺-O⁻): Reaction would yield an isoxazole-fused polycyclic system. rushim.ru

Azomethine Ylides (R₂C=N⁺R-C⁻R₂): This would lead to the formation of a fused pyrrolidine (B122466) ring. wikipedia.org

Carbonyl Ylides (R₂C=O⁺-C⁻R₂): These ylides, often generated in situ, react with alkenes to form five-membered oxacycles (tetrahydrofurans). The reaction with an oxabicyclic alkene would create a complex polycyclic ether. wikipedia.orgthieme-connect.de

The regioselectivity and stereoselectivity of these cycloadditions are governed by Frontier Molecular Orbital (FMO) theory, as well as steric and stereoelectronic interactions. wikipedia.org The reaction of vinyl cyclopropanes attached to oxygen with dipolarophiles represents a related strategy that provides access to bicyclic seven-membered ring systems. uni-regensburg.de

Diels-Alder Reactions and Related Pericyclic Transformations

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring, typically a cyclohexene (B86901) derivative. rsc.org This reaction is a cornerstone of organic synthesis due to its reliability and stereospecificity.

For the 9-oxabicyclo[4.2.1]nonane system, Diels-Alder chemistry can be envisioned in several ways:

Intramolecular Diels-Alder: A suitably substituted precursor could undergo an intramolecular [4+2] cycloaddition to form the bicyclic framework itself.

As a Dienophile: An unsaturated derivative like 9-oxabicyclo[4.2.1]non-6-en-2-one could act as a dienophile, reacting with a conjugated diene to build an additional six-membered ring onto the scaffold.

As a Diene: A derivative such as 9-oxabicyclo[4.2.1]nona-2,4-diene could react with a dienophile to generate complex polycyclic adducts.

Hetero-Diels-Alder Reaction: The carbonyl group of this compound itself could potentially act as a dienophile (a heterodienophile) in a reaction with a conjugated diene, which would lead to the formation of a spirocyclic dihydropyran ring system.

The synthesis of related bicyclo[3.3.1]nonane systems has been accomplished using Diels-Alder reactions as a key step, illustrating the utility of this strategy for constructing bridged ring systems. rsc.org

Catalyst-Controlled Chemoselectivity in Cycloaddition Processes

The formation of the 9-oxabicyclo[4.2.1]nonane framework frequently involves cycloaddition reactions where catalyst control is paramount for achieving desired chemoselectivity. These reactions often construct the core bicyclic system from simpler acyclic or monocyclic precursors.

One notable strategy involves the reaction of cyclooctadiene derivatives. For instance, the oxymercuration of cyclooctadiene using mercuric acetate (B1210297), followed by hydrolysis, can yield the this compound skeleton among other products. smolecule.com The chemoselectivity of this process, which involves the selective attack of the oxygen nucleophile on one of the double bonds activated by the mercury(II) species, is influenced by reaction conditions. Specifically, the presence of sodium acetate (NaOAc) with NaBH4 favors the formation of the [4.2.1] system, whereas its absence leads exclusively to the [3.3.1] isomer. beilstein-journals.org

Another powerful approach is the rhodium-catalyzed hydroformylation of precursors like cyclopent-3-en-1-ol derivatives. This reaction introduces a formyl group with high regio- and stereocontrol. The resulting γ-hydroxy aldehyde can then undergo spontaneous cyclization to a hemiacetal, which is subsequently oxidized to the target lactone. smolecule.com

Furthermore, direct assembly of the bicyclononane skeleton has been achieved through reactions of trifluoromethanesulfonamide (B151150) with cycloocta-1,5-diene (B8815838), which can produce 2,5-diiodo-9-oxabicyclo[4.2.1]nonane. researchgate.net The control of chemoselectivity in these complex transformations is a testament to the power of catalyst and reagent choice in directing reaction outcomes.

Catalytic Mechanisms in Oxabicyclic Transformations

The manipulation of the this compound core and its synthesis from precursors are often facilitated by a diverse array of catalytic systems, each operating through distinct mechanisms.

Transition Metal-Catalyzed Mechanisms (e.g., Gold, Palladium, Rhodium, Copper)

Transition metals are instrumental in a variety of transformations leading to and involving oxabicyclic systems.

Gold (Au): Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack. In the context of forming oxabicyclic structures, gold(I) catalysts can facilitate complex cycloadditions. researchgate.netntnu.edu For instance, a gold(I)-catalyzed [4+2] cycloaddition between propargylic esters and alkenes can build α,β-unsaturated lactones. nih.gov The mechanism often proceeds through a cyclopropyl (B3062369) gold(I)-carbene intermediate, which can then undergo various rearrangements or subsequent reactions. nih.gov DFT calculations have been employed to understand the structure of these intermediates, revealing them to be highly distorted species that can be described as a hybrid between a cyclopropyl gold(I)-carbene and a gold(I)-stabilized homoallylic carbocation. nih.gov

Palladium (Pd): Palladium catalysis is widely used in C-C bond formation. In a relevant context, Pd-catalyzed aerobic oxidative Heck reactions have been developed for the synthesis of dienes, where the regioselectivity can be controlled by the choice of ligand. organic-chemistry.org While not directly forming the this compound, these principles of catalyst control are applicable to its synthesis. For example, Pd-catalyzed borylative cyclization of enallenes can produce synthetically useful alkylboronates. researchgate.net

Rhodium (Rh): Rhodium catalysts are particularly effective in hydroformylation and rearrangement reactions. The rhodium-catalyzed decomposition of bicyclic α-diazo-β-hydroxyketones can lead to the formation of bridged bicyclic compounds, including the bicyclo[4.2.1]nonanone framework, through a 1,2-alkyl migration. acs.org Mechanistic studies suggest that these rearrangements proceed via a rhodium carbene intermediate in a concerted process, largely retaining the stereochemistry of the starting material. acs.org Rhodium complexes can also catalyze alkylation and olefination reactions, with the chemoselectivity being controlled by the reaction atmosphere (argon vs. oxygen). liv.ac.uk

Organocatalytic and Brønsted Acid-Catalyzed Mechanisms

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, operating through various activation modes. mdpi.comunibo.itresearchgate.net

Brønsted Acid Catalysis: Chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), can activate imines towards nucleophilic attack by protonation, creating a chiral ion pair that directs the stereochemical outcome of the reaction. acs.org This strategy has been used in formal cycloadditions to generate complex cyclic structures with high enantioselectivity. acs.org The mechanism is proposed to be stepwise, where the stability of the initially formed carbocation is crucial. acs.org Boron trifluoride etherate, a Lewis acid that can also act as a source of Brønsted acid, mediates the formation of related oxabicyclic lactones through an oxonium-ene-type reaction mechanism.

Bifunctional Organocatalysis: Catalysts that possess both a Brønsted acidic site and a Lewis basic site can achieve high levels of stereocontrol. Cinchona alkaloid-based thiourea (B124793) catalysts are a prime example. smolecule.commdpi.com In domino reactions to form oxabicyclic systems, the quinuclidine (B89598) moiety of the catalyst can act as a base to deprotonate a nucleophile, while the thiourea group activates an electrophile through hydrogen bonding. smolecule.com This dual activation allows for precise facial selectivity in the formation of multiple stereocenters. smolecule.com

Enzymatic Reaction Mechanisms in Stereoselective Transformations

Enzymes offer unparalleled selectivity in chemical transformations, making them ideal for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of ketones to esters or lactones with high regio- and enantioselectivity, offering a green alternative to traditional chemical methods. conicet.gov.ar The desymmetrization of prochiral bicyclic ketones using BVMOs is a key strategy for accessing enantiopure lactones. conicet.gov.ar Different BVMOs can exhibit complementary stereoselectivity, providing access to both enantiomers of a target molecule from the same precursor. conicet.gov.ar For example, CHMOXantho has been used to produce the (-)-lactone from a bicyclic ketone with excellent optical purity. conicet.gov.ar

Alcohol Dehydrogenases (ADHs): ADHs catalyze the stereoselective reduction of ketones to alcohols. nih.govacs.org Horse liver alcohol dehydrogenase (HLADH) has been extensively studied for the reduction of various bicyclic ketones, demonstrating predictable stereochemical outcomes based on the enzyme's active site model. acs.org These enzymatic reductions are crucial for preparing chiral building blocks for more complex syntheses.

Theoretical and Computational Mechanistic Studies

Computational chemistry provides invaluable insights into reaction mechanisms that are often difficult to probe experimentally.

Quantum Chemical Calculations (DFT, Ab Initio) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of complex organic reactions.

Cycloaddition Reactions: DFT calculations have been used to elucidate the regio- and stereoselectivity of 1,3-dipolar cycloadditions that form oxabicycle-fused heterocycles. researchgate.net These studies analyze the potential energy surfaces, bond orders, and electron density transfer at the transition states to explain experimental observations. researchgate.net For cycloadditions involving stable azomethine ylides and cyclopropenes, DFT calculations at the M11/cc-pVDZ level of theory have shown that the reactions are controlled by the HOMO(cyclopropene)–LUMO(ylide) interaction, and the calculated transition-state energies accurately predict the observed high diastereoselectivity. beilstein-journals.org

Transition Metal-Catalyzed Reactions: In gold-catalyzed cycloadditions, DFT calculations have been crucial in characterizing the elusive cyclopropylgold(I)-carbene intermediates. nih.gov These calculations provide a rationale for the observed selectivity in reactions that can proceed through different pathways, such as [4+2] cycloaddition or enyne metathesis. nih.gov Similarly, for phosphine-catalyzed [4+2] cycloadditions, DFT has been used to map the entire reaction pathway, estimate activation barriers, and propose models to explain the observed enantioselectivity. sioc-journal.cn

The synergy between experimental investigation and theoretical calculations continues to deepen the understanding of the intricate mechanisms governing the chemistry of this compound, paving the way for the design of more efficient and selective synthetic routes.

Analysis of Transition States and Energy Profiles in Reaction Coordinates

The elucidation of reaction mechanisms for the formation and transformation of this compound relies heavily on the analysis of transition states and their corresponding energy profiles. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energetic pathway of a reaction, from reactants to products, via high-energy transition states. These theoretical investigations provide critical insights into reaction feasibility, kinetics, and the origins of stereoselectivity and regioselectivity.

The formation of the 9-oxabicyclo[4.2.1]nonane skeleton, a key structural feature of the title compound, often proceeds through complex reaction pathways such as transannular cyclization or Baeyer-Villiger oxidation of a precursor bicyclic ketone. Understanding the energy landscape of these reactions is fundamental to controlling the reaction outcome.

A primary route to lactones like this compound is the Baeyer-Villiger oxidation of a corresponding cyclic ketone. The mechanism of this reaction has been a subject of extensive mechanistic and computational studies. rsc.orgsigmaaldrich.com The reaction proceeds via a critical intermediate, often called the Criegee intermediate, which is formed by the nucleophilic attack of a peroxy acid on the protonated ketone. The subsequent migratory insertion of an oxygen atom is the rate-determining step, and its transition state dictates the reaction's regiochemistry.

Computational studies on analogous systems, such as the Baeyer-Villiger oxidation of cyclohexanone (B45756), provide a model for understanding the energy profile of the formation of this compound. DFT calculations have been used to investigate the reaction mechanism of cyclohexanone oxidation with hydrogen peroxide over various catalysts. These studies calculate the adsorption energies of reactants, map the potential energy surface, and identify the transition state structures. For instance, in the oxidation of cyclohexanone catalyzed by titanium silicate (B1173343) zeolite (TS-1), DFT calculations showed that the activation of H₂O₂ at the titanium sites is a crucial step in the reaction mechanism. cjcatal.com

The energy profile of a reaction is typically visualized on a reaction coordinate diagram, which plots the potential energy of the system against the progress of the reaction. researchgate.net The peaks on this diagram represent transition states, which are first-order saddle points on the potential energy surface. The energy difference between the reactants and the highest energy transition state is the activation energy (Ea), a key determinant of the reaction rate.

Table 1: Calculated Activation Energies for Baeyer-Villiger Oxidation of Cyclic Ketones with Different Catalysts This table presents data from DFT studies on model systems analogous to the formation of this compound.

Ketone Substrate Catalyst/Oxidant Method Calculated Activation Energy (kcal/mol) Reference
Dihydrocarvone Sn-beta zeolite / H₂O₂ DFT (M06-L) 5.3 researchgate.net
Dihydrocarvone Ti-beta zeolite / H₂O₂ DFT (M06-L) 18.1 researchgate.net
Dihydrocarvone Zr-beta zeolite / H₂O₂ DFT (M06-L) -1.3 researchgate.net
Dihydrocarvone Hf-beta zeolite / H₂O₂ DFT (M06-L) -0.9 researchgate.net

Data sourced from a DFT study on the Baeyer-Villiger oxidation of dihydrocarvone, a representative cyclic ketone. researchgate.net The negative activation energies for Zr- and Hf-beta zeolites suggest a very low or non-existent barrier for the reaction under the computational model's conditions.

Another significant reaction pathway is the transannular cyclization of functionalized cyclooctene (B146475) derivatives. For example, the reaction of (Z,Z)-1,5-cyclooctadiene with N-bromosuccinimide and water leads to the formation of endo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane among other products. researchgate.netresearchgate.net This transformation is believed to occur via the transannular participation of a hydroxyl group, attacking an intermediate bromonium ion. The transition state for this intramolecular cyclization involves a specific conformation of the eight-membered ring that allows the nucleophilic oxygen and the electrophilic carbon to come into close proximity. DFT investigations on similar electrophilic additions to bicyclic systems help elucidate the stability of various cationic intermediates and the energy barriers separating them, thereby explaining the observed product distribution. researchgate.net

In one mechanistic study involving peroxonium ion intermediates related to the formation of bicyclic ethers, computational methods (MINDO/3) were employed to analyze the transition state. The study suggested that the stereochemical outcome is controlled by the conformation (e.g., chair-like) of the reacting intermediate in the transition state, which dictates the proximity of the reacting centers. ucl.ac.uk

The analysis of these transition states and energy profiles provides detailed, atomistic-level understanding of the reaction. It allows chemists to rationalize why certain products are formed preferentially, how catalysts influence reaction rates and selectivity, and how reaction conditions can be optimized to favor the desired outcome, namely the efficient and selective synthesis of this compound.

Stereochemical Control and Conformational Analysis of 9 Oxabicyclo 4.2.1 Nonan 2 One

Achieving Diastereoselectivity and Enantioselectivity in Synthetic Routes

The controlled synthesis of specific stereoisomers of 9-Oxabicyclo[4.2.1]nonan-2-one and its derivatives is a significant challenge that has been addressed through various strategic approaches. These methods leverage catalytic systems and specific reaction conditions to direct the formation of desired diastereomers and enantiomers.

One-pot sequences involving asymmetric hydroformylation (AHF) have proven effective. For instance, cyclopentenols can be subjected to AHF using rhodium (Rh) catalysts to produce γ-hydroxy aldehydes. These intermediates subsequently cyclize and are oxidized in situ with pyridinium (B92312) chlorochromate (PCC) to yield the bicyclic lactone framework with reported yields of 82–92%, high diastereoselectivity, and up to 96% enantiomeric excess (ee). smolecule.com

Transannular cyclization reactions of cyclooctadiene derivatives are a common route to the 9-oxabicyclo[4.2.1]nonane skeleton. The action of N-bromosuccinimide (NBS) and water on (Z,Z)-1,5-cyclooctadiene leads to the formation of endo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, indicating a stereocontrolled pathway. researchgate.net Similarly, the oxymercuration-demercuration of 4-cycloocten-1-ol can be directed to selectively form the [4.2.1] system over the isomeric [3.3.1] system by controlling the reaction conditions. The presence of sodium acetate (B1210297) (NaOAc) during the sodium borohydride (B1222165) (NaBH₄) reduction step favors the formation of 9-oxabicyclo[4.2.1]nonane. beilstein-journals.orgbeilstein-journals.org

Enantiopure derivatives have been successfully prepared using enzymatic resolutions. Lipase-catalyzed transformations, such as the enantioselective hydrolysis of diacetates or the acetylation of diols derived from the 9-oxabicyclo[4.2.1]nonane core, allow for the separation of enantiomers. For example, lipases from Candida antarctica (CAL) or Candida rugosa (CRL) can selectively hydrolyze one enantiomer of a racemic diacetate, leaving the other untouched. researchgate.net

Furthermore, rhodium-catalyzed rearrangements of bicyclic α-diazo-β-hydroxyketones have been shown to produce the bicyclo[4.2.1]nonanone skeleton. These reactions proceed with a retention of stereochemistry at the γ-position, demonstrating a high degree of stereocontrol. acs.org

Table 1: Selected Stereoselective Synthetic Methods

Method Starting Material Key Reagents/Catalysts Stereochemical Outcome Yield/Selectivity Source(s)
Asymmetric Hydroformylation-Cyclization Cyclopentenols Rh catalysts, PCC High diastereoselectivity and enantioselectivity 82-92% yield, up to 96% ee smolecule.com
Oxymercuration-Demercuration 4-cycloocten-1-ol Hg(OAc)₂, NaBH₄, NaOAc Regioselective formation of the [4.2.1] isomer Favored product beilstein-journals.orgbeilstein-journals.org
Enzymatic Resolution Racemic diacetate of 9-oxabicyclo[4.2.1]nonane diol Lipase (B570770) from Candida sp. Enantioselective hydrolysis Separation of enantiomers researchgate.net
Rhodium-Catalyzed Rearrangement Bicyclic α-diazo-β-hydroxyketone Rhodium(II) catalysts Retention of stereochemistry >90% yield in some cases acs.org

Determination of Absolute Configuration through X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules. Several studies have successfully employed this technique to elucidate the three-dimensional structure of derivatives of this compound.

The crystal structures of 2,5-disubstituted 9-oxabicyclo[4.2.1]nonanes, which are products of the transannular O-heterocyclization of cycloocta-1,5-diene (B8815838), have been determined, confirming their stereochemical arrangement. uni-muenster.de In studies involving the lipase-catalyzed resolution of diol and monoacetate derivatives of the 9-oxabicyclo[4.2.1]nonane system, X-ray structural analysis was crucial for assigning the absolute configuration of the resulting enantiopure products. researchgate.net

The structural elucidation of complex products resulting from cascade reactions also relies heavily on this technique. For example, the relative stereochemistry of a bicyclo[4.2.1]nonanone derivative, synthesized via a rhodium-catalyzed rearrangement, was unequivocally affirmed by X-ray crystal structure analysis. acs.org This analytical method provides indisputable proof of the stereochemical outcome of a reaction and validates the assignments made through other techniques like NMR spectroscopy.

Conformational Preferences and Dynamics of Oxa-Bridged Ring Systems

The 9-oxabicyclo[4.2.1]nonane framework is characterized by a flexible seven-membered ring fused to a five-membered ring. This flexibility leads to a complex conformational landscape. Studies utilizing Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy have provided significant insights into the conformational equilibria of this system. cdnsciencepub.com

For the unsubstituted 9-oxabicyclo[4.2.1]nonane system, the conformational equilibrium is reportedly shifted towards a boat form for the seven-membered ring. However, for substituted derivatives, such as those with hydroxyl groups at the C2 or C7 positions, pure chair and boat conformations are considered unlikely. Instead, experimental data suggests that these molecules adopt gauche (or twist) conformations to minimize steric strain and accommodate the substituents. cdnsciencepub.com The analysis of coupling constants and chemical shifts in NMR spectra is instrumental in deducing these conformational preferences in solution. researchgate.netcdnsciencepub.com

Influence of Stereoelectronic Effects and Substituent Patterns on Stereochemical Outcome

Stereoelectronic effects, which involve the influence of orbital alignment on the energy and reactivity of a molecule, play a critical role in directing the outcome of reactions that form the 9-oxabicyclo[4.2.1]nonane skeleton. The pattern of substituents on the starting material can dictate the reaction pathway and the stereochemistry of the final product.

The transannular cyclization of cyclooctene (B146475) derivatives is a prime example. The reaction of cyclooct-1-en-5-ol with iodine yields endo-2-iodo-9-oxabicyclo[4.2.1]nonane. In contrast, the analogous reaction with 5-methoxycyclooctene results in the formation of a different bicyclic system ([3.3.1]). This demonstrates the profound influence of the substituent (hydroxyl vs. methoxy) on the course of the iodocyclization, likely due to differing abilities to coordinate with the electrophile and participate in the ring-closing step. researchgate.net

In the rhodium-catalyzed rearrangement of α-diazo-β-hydroxyketones, the competition between different reaction pathways is also governed by stereoelectronics. In one reported case, a stereoelectronically favorable C-H insertion reaction competed with the desired 1,2-alkyl migration, highlighting how orbital overlap can influence product distribution. acs.org Furthermore, ¹³C NMR studies show that the electronic environment, and therefore the chemical shift of ring carbons, is affected by the orientation and nature of substituents, with γ and δ steric interactions causing notable shielding or deshielding effects. cdnsciencepub.com These observations underscore the principle that both the identity and stereochemical orientation of substituents are key in determining the conformational preferences and reactivity of the 9-oxabicyclo[4.2.1]nonane system.

Derivatization, Functionalization, and Synthetic Utility of 9 Oxabicyclo 4.2.1 Nonan 2 One Scaffolds

Transformation into Diverse Bicyclic and Polycyclic Frameworks

The 9-oxabicyclo[4.2.1]nonan-2-one scaffold is amenable to various transformations that yield a range of functionalized and structurally diverse bicyclic and polycyclic systems. The inherent reactivity of the ketone and the bicyclic framework allows for strategic modifications.

One key pathway involves the functionalization of derivatives. For instance, ethyl endo- and exo-hydroxy-9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnonane-1-carboxylates, formed from the reduction of a precursor, can be further modified. rsc.org Treatment of the corresponding toluene-p-sulphonates of these ketols with boiling collidine leads to dehydration, yielding a mixture of ethyl 9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnon-7-ene-1-carboxylate and the highly strained bridgehead olefin, ethyl 9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnon-6-ene-1-carboxylate. The Δ⁷,⁸-isomer has been successfully converted into 1-methylbicyclo beilstein-journals.orgresearchgate.netsmolecule.comnonan-9-one and 1-methylbicyclo beilstein-journals.orgresearchgate.netsmolecule.comnon-7-en-9-one through standard reactions. rsc.org

The core bicyclic structure can also be assembled through transannular cyclization reactions. The reaction of (Z, Z)-1,5-cyclooctadiene with N-bromosuccinimide (NBS) and water is a notable example, producing endo,endo-2,5-dibromo-9-oxabicyclo[4.2.1]nonane. researchgate.net This demonstrates the construction of the functionalized bicyclic system from a readily available starting material. Similarly, halofluorination of 9-oxabicyclo[6.1.0]non-4-ene can produce endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane, albeit as a minor product, through halonium-assisted epoxide ring participation. researchgate.net

Further derivatization can be achieved through reactions targeting the carbonyl group. Nucleophilic addition reactions can introduce a variety of functional groups, converting the ketone into alcohols and other derivatives, thereby creating new chiral centers and opportunities for further synthesis. smolecule.com

Table 1: Selected Transformations of the 9-Oxabicyclo[4.2.1]nonane Scaffold

Starting Material Reagents/Conditions Product(s) Reference
Ethyl endo/exo-hydroxy-9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnonane-1-carboxylate toluene-p-sulphonates Boiling collidine Ethyl 9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnon-7-ene-1-carboxylate and Ethyl 9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnon-6-ene-1-carboxylate rsc.org
Ethyl 9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnon-7-ene-1-carboxylate Standard reactions 1-Methylbicyclo beilstein-journals.orgresearchgate.netsmolecule.comnon-7-en-9-one rsc.org
(Z, Z)-1,5-Cyclooctadiene N-bromosuccinimide (NBS), water endo,endo-2,5-Dibromo-9-oxabicyclo[4.2.1]nonane researchgate.net
9-Oxabicyclo[6.1.0]non-4-ene N-halosuccinimides, Olah's reagent endo,endo-2-Halo-5-fluoro-9-oxabicyclo[4.2.1]nonane researchgate.net

Applications as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis

The unique three-dimensional structure of this compound makes it a valuable intermediate and building block in the synthesis of more complex molecules. smolecule.com Its derivatives serve as chiral synthons for natural products and other biologically relevant compounds.

A significant application is in the synthesis of lactones. For example, enantiopure hydroxy-substituted derivatives, such as endo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one, can be transformed into bislactones. researchgate.netresearchgate.net This transformation highlights the utility of the scaffold in creating stereochemically defined polycyclic systems.

The synthesis of functionalized derivatives further underscores its role as a versatile intermediate. The reaction of 1-ethoxycarbonyl-2-oxocycloheptaneacetic acid can be manipulated to produce a mixture of ethyl endo- and exo-hydroxy-9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnonane-1-carboxylates. rsc.org These compounds, with their multiple functional groups, are primed for further elaboration into more complex target molecules. The carbonyl group present in the scaffold is particularly reactive towards nucleophilic attack, allowing for the formation of alcohols and other derivatives that can serve as key intermediates in multi-step syntheses. smolecule.com

Development of Chiral Ligands and Catalysts Derived from Oxabicyclic Architectures

Despite this, the broader class of oxabicyclic compounds serves as a source of inspiration for ligand design. The development of chiral ligands is crucial for asymmetric synthesis, enabling the control of stereochemistry in chemical reactions. beilstein-journals.orgbeilstein-journals.org While specific examples of chiral ligands derived directly from the this compound parent structure are not widely documented in the reviewed literature, the synthesis of chiral derivatives of the scaffold itself, such as enantiopure diols and monoacetates, has been achieved using enzymatic resolutions. researchgate.net These enantiomerically pure compounds hold potential as precursors for the development of novel chiral auxiliaries or ligands. For instance, the asymmetric synthesis of related bicyclic systems has been accomplished using established chiral ligands like binaphane, indicating that the development of catalysts for reactions involving such scaffolds is an active area of research. beilstein-journals.orgbeilstein-journals.org

Strategic Reconstruction and Diversification of Related Heterocyclic Cores

The this compound core can undergo strategic reconstructions and rearrangements to yield diverse heterocyclic frameworks. These transformations often involve ring-opening or fragmentation followed by recyclization, providing access to molecular architectures that would be difficult to synthesize directly.

A compelling example of such a reconstruction is observed in the formation of bislactones. Research has shown that regioisomeric hydroxy-9-oxabicyclo[4.2.1]- and -[3.3.1]nonan-2-ones can yield the identical bislactone product. researchgate.netresearchgate.net This outcome strongly suggests that the reaction sequence proceeds through open-chain intermediates, demonstrating a strategic cleavage and reformation of the bicyclic core to arrive at a new, stable polycyclic product. researchgate.net

Diversification of the scaffold can also be achieved through controlled elimination reactions. As previously mentioned, the dehydration of diastereomeric ethyl hydroxy-9-oxobicyclo beilstein-journals.orgresearchgate.netsmolecule.comnonane-1-carboxylate derivatives leads to a mixture of two different unsaturated bicyclic products. rsc.org This selective formation of different olefin isomers within the same bicyclic framework represents a powerful strategy for generating structural diversity from a common intermediate. Furthermore, intramolecular cyclization reactions, facilitated by the bicyclic structure, can be employed to generate even more complex cyclic systems from the this compound template. smolecule.com

Advanced Spectroscopic and Spectrometric Characterization Methods in Research

X-ray Crystallographic Analysis for Precise Structural Elucidation

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a static snapshot of the molecule's conformation as it exists within a crystal lattice.

For the 9-oxabicyclo[4.2.1]nonane framework and its derivatives, X-ray structural analysis has been pivotal in confirming stereochemistry and solid-state conformations. Studies on related compounds, such as diol and dibromo derivatives of the 9-oxabicyclo[4.2.1]nonane system, have successfully employed this method to determine their absolute configuration and crystal packing. researchgate.net While specific crystallographic data for 9-Oxabicyclo[4.2.1]nonan-2-one is not prominently available in published literature, the analysis of a suitable single crystal would yield a definitive set of structural parameters.

A hypothetical crystallographic analysis would provide the following key data points:

Crystal System and Space Group: Defines the symmetry of the crystal lattice. For related bicyclic compounds, monoclinic systems are common.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule, which allows for the calculation of exact bond lengths and angles.

Conformational Details: Unambiguously establishes the conformation of the seven- and five-membered rings in the solid state, confirming whether they adopt chair, boat, or twist-boat (gauche) forms.

Such an analysis would be the ultimate arbiter of the molecule's structure, providing a foundational basis for interpreting more complex solution-state data from other spectroscopic methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Insights

NMR spectroscopy is the most powerful tool for elucidating the structure and dynamic behavior of molecules in solution. For a molecule like this compound, with its conformationally flexible seven-membered ring, advanced NMR techniques are indispensable.

Research on the 9-oxabicyclo[4.2.1]nonane skeleton indicates that the seven-membered ring is highly flexible, leading to complex conformational equilibria. Unlike rigid systems, simple chair and boat conformations are often insufficient to describe the structure, with gauche (or twist) forms being more likely to account for experimental observations. cdnsciencepub.com

¹H and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR provide the initial dataset for structural confirmation. The carbonyl group (C2) in this compound would induce a significant downfield shift for the adjacent bridgehead proton (H1) and the C1 carbon. The ¹³C chemical shift for the carbonyl carbon itself is expected in the characteristic region for ketones (~200–210 ppm).

To illustrate the utility of ¹³C NMR, the table below presents the reported chemical shifts for the closely related compound, endo-9-oxabicyclo[4.2.1]nonan-2-ol, which provides a basis for predicting the shifts in the target ketone.

Carbon Atom13C Chemical Shift (ppm) for endo-9-Oxabicyclo[4.2.1]nonan-2-ol ucl.ac.ukExpected Shift Trend for this compound
C181.23Slightly downfield
C272.76Significantly downfield (>200 ppm)
C335.57Slightly downfield (α-effect)
C418.82Relatively unchanged
C523.21Relatively unchanged
C676.89Relatively unchanged
C733.63Relatively unchanged
C832.46Relatively unchanged

Two-Dimensional (2D) NMR Techniques

To unravel the complex spin systems and determine the conformation, a suite of 2D NMR experiments is required:

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems through the carbon skeleton. It would clearly identify, for instance, the protons on the C3-C4-C5 chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, enabling unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for connecting different spin systems, for example, by showing a correlation from the protons on C3 and C8 to the carbonyl carbon at C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For the flexible this compound, NOESY correlations would provide critical distance constraints. For example, observing a NOE between a proton on the C3-C4-C5 chain and a proton on the C7-C8 segment would help define the specific gauche conformation of the seven-membered ring. In similar bicyclic systems, the presence or absence of specific NOEs is used to confirm chair, boat, or twist conformations. acs.org

By combining these advanced NMR methods, researchers can build a detailed and dynamic 3D model of this compound as it exists in solution, providing insights that are complementary to the static picture offered by X-ray crystallography.

Q & A

Q. What are the primary synthetic routes for 9-Oxabicyclo[4.2.1]nonan-2-one, and how can purity be optimized?

The Favorskii rearrangement of bicyclic halo ketones is a key method, yielding the target compound with high regioselectivity . For example, bromination of intermediates followed by base treatment (e.g., potassium tert-butoxide) can minimize byproducts like 9-oxabicyclo[3.3.1]nonane derivatives . Purification via flash chromatography (n-heptane/EtOAc gradients) ensures >95% purity, validated by GC-MS or HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : Bridgehead protons exhibit distinct deshielding (~0.5 ppm downfield shifts) in the [4.2.1] system compared to [3.3.1] analogs, aiding stereochemical assignment .
  • X-ray crystallography : Resolves complex rearrangements (e.g., tetrazine cycloadducts) and confirms ring strain effects .
  • IR : Ether stretching vibrations at ~1064 cm⁻¹ confirm oxygen bridge integrity .

Q. What are common reactivity patterns of this compound in organic synthesis?

The compound participates in Diels-Alder reactions due to its strained bicyclic framework, forming polycyclic adducts . It also undergoes cycloadditions with tetrazines at ambient conditions, followed by nitrogen extrusion and rearrangement to dihydropyridazines .

Advanced Research Questions

Q. How can density functional theory (DFT) clarify mechanistic pathways in rearrangements involving this compound?

PCM//M06-2X/6-31G(d,p) calculations reveal that exergonic N₂ loss drives tetrazine cycloaddition rearrangements. Transition-state analysis identifies hyperconjugative stabilization from the oxygen bridge as critical to reaction feasibility .

Q. What strategies resolve contradictions in spectral data between synthetic intermediates and expected products?

  • Comparative NMR : Contrast chemical shifts with known analogs (e.g., 9-thiabicyclonanes) to distinguish ring systems .
  • Isotopic labeling : Track hydrogen migration in rearrangement pathways (e.g., HERON reactions) .
  • Kinetic vs. thermodynamic control : Adjust reaction conditions (solvent, temperature) to favor desired pathways .

Q. How does hyperconjugation influence the stability of this compound derivatives?

The oxygen bridge enables σ→π* hyperconjugation, stabilizing transition states during ring-opening reactions. This effect is quantified via ionization potential measurements (9.10 eV vertical IE) and computational studies .

Q. What methodologies address byproduct formation during large-scale synthesis?

  • Regioselective bromination : Use N-iodosuccinimide to suppress competing [4.2.1]→[3.3.1] isomerization .
  • Catalytic optimization : Metal-mediated ring-closing metathesis (Grubbs catalyst) improves yield of dihydrooxepin motifs .

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